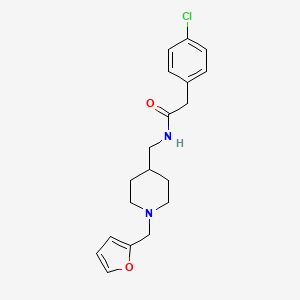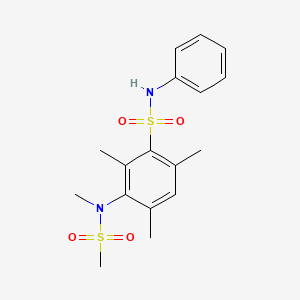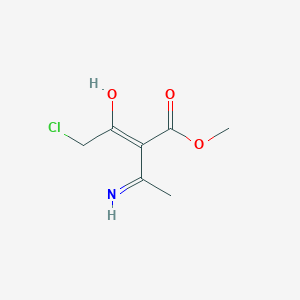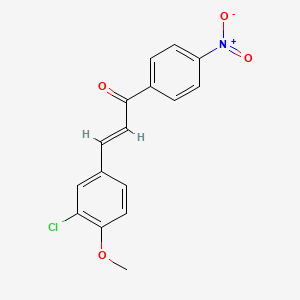
2-(4-chlorophenyl)-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-chlorophenyl)-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)acetamide, also known as TAK-659, is a small molecule inhibitor that has been studied for its potential use in treating various types of cancer. This compound was first synthesized by researchers at Takeda Pharmaceutical Company Limited, who identified it as a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase).
Scientific Research Applications
Synthesis and Antibacterial Activity
- Synthesis of N-substituted Acetamide Derivatives : A study by Iqbal et al. (2017) involved the synthesis of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, which were then evaluated for their antibacterial potentials. These compounds showed moderate inhibitory activity against Gram-negative bacterial strains, with one compound being particularly active against several bacterial strains including Salmonella typhi and Escherichia coli [Iqbal et al., 2017].
Antimicrobial and Antiviral Activity
- Antimicrobial Nano-Materials : Mokhtari and Pourabdollah (2013) synthesized N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives with antimicrobial activities against pathogenic bacteria and Candida species. Their research indicated that certain structural elements in these compounds significantly impact their anticandidal activity [Mokhtari & Pourabdollah, 2013].
- Therapeutic Effect in Japanese Encephalitis : Ghosh et al. (2008) investigated the therapeutic efficacy of 2-(2-methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide in treating Japanese encephalitis. This novel anilidoquinoline derivative showed significant antiviral and antiapoptotic effects in vitro, and significant decreases in viral load in treated mice [Ghosh et al., 2008].
Pharmacological Evaluation
- Synthesis and Pharmacological Evaluation : Nafeesa et al. (2017) designed and synthesized a new series of N-substituted derivatives of acetamide, which were evaluated for antibacterial and anti-enzymatic potential. One of the compounds was identified as a good inhibitor of gram-negative bacterial strains [Nafeesa et al., 2017].
Structural Characterization
- Powder Diffraction Data of N-Derivatives : Olszewska, Tarasiuk, and Pikus (2011) characterized N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide through X-ray powder diffraction. These organic compounds have potential as pesticides [Olszewska et al., 2011].
Chemical Synthesis
- Bench Synthesis to Pilot Production : Guillaume et al. (2003) described a practical process to synthesize N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide, starting from piperazine and demonstrating an efficient method for removing unwanted by-products [Guillaume et al., 2003].
Novel Compounds and Their Applications
- Synthesis of Schiff Bases : Arora et al. (2013) synthesized Schiff bases of 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes, which were screened for antimicrobial activity. These compounds represent a class of novel chemical entities with potential therapeutic applications [Arora et al., 2013].
properties
IUPAC Name |
2-(4-chlorophenyl)-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O2/c20-17-5-3-15(4-6-17)12-19(23)21-13-16-7-9-22(10-8-16)14-18-2-1-11-24-18/h1-6,11,16H,7-10,12-14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBEBDKSXTJGFJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CC2=CC=C(C=C2)Cl)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-butoxy-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzamide](/img/structure/B2862557.png)

![Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B2862559.png)

![1-[4,5-Dimethyl-2-(pentyloxy)benzenesulfonyl]-4-(4-methylphenyl)piperazine](/img/structure/B2862561.png)




![N-benzyl-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2862573.png)
![2-(9-Chloro-5-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2862574.png)
![2-Ethyl-1-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]piperidine](/img/structure/B2862577.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2862579.png)
![N-(3-acetylphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2862580.png)